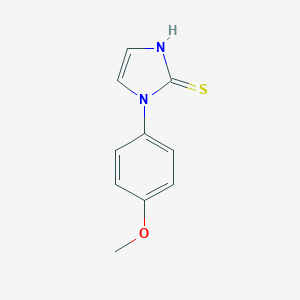

1-(4-Methoxyphenyl)imidazoline-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-7-6-11-10(12)14/h2-7H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEBCNQPMNARMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938523 | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-14-1 | |

| Record name | 1-(4-Methoxyphenyl)imidazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)-1H-imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1 4 Methoxyphenyl Imidazoline 2 Thione

Conventional Synthetic Approaches

The traditional synthesis of 1-(4-methoxyphenyl)imidazoline-2-thione typically relies on the cyclization of N-(4-methoxyphenyl)ethylenediamine with a thiocarbonyl source. A widely used and established method involves the reaction with carbon disulfide (CS2) in a suitable solvent like ethanol. This process proceeds through the formation of an intermediate dithiocarbamic acid, which subsequently undergoes intramolecular cyclization upon heating to yield the desired imidazoline-2-thione product. Another classical approach utilizes thiophosgene (B130339) or its equivalents, which react with the diamine to form a thiourea (B124793) intermediate that is then cyclized. These conventional methods, while effective, often require extended reaction times and purification steps to obtain the pure compound.

Expedited Synthesis via Microwave-Assisted Techniques

To overcome the limitations of classical synthetic methods, microwave-assisted organic synthesis (MAOS) has been successfully employed to expedite the formation of this compound. This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to mere minutes. The use of microwave energy can also lead to higher yields and cleaner reaction profiles, simplifying the purification process. The synthesis under microwave irradiation typically involves the same reactants, N-(4-methoxyphenyl)ethylenediamine and carbon disulfide, but the enhanced heating mechanism accelerates the rate of the cyclization reaction dramatically.

Combinatorial Library Synthesis for Analogues of this compound

The structural framework of this compound is highly amenable to the generation of combinatorial libraries, which are crucial for structure-activity relationship (SAR) studies in drug discovery. By employing a parallel synthesis approach, a wide array of analogues can be rapidly produced. This is achieved by systematically varying the substituents on the N-aryl ring of the starting ethylenediamine (B42938) precursor. For instance, by utilizing a range of commercially available substituted anilines, a diverse set of N-arylethylenediamines can be prepared and subsequently cyclized to the corresponding imidazoline-2-thiones. This strategy allows for the exploration of how different electronic and steric properties on the phenyl ring influence the biological activity of the resulting compounds.

Regioselective Functionalization and Derivatization Reactions

The this compound molecule possesses several sites that can be selectively functionalized, allowing for the creation of a diverse range of derivatives with tailored properties.

Acylation Reactions and the Formation of Acylthiourea Derivatives

The exocyclic sulfur atom of the imidazoline-2-thione ring is a primary site for derivatization. Acylation reactions can be performed to introduce various acyl groups, leading to the formation of acylthiourea derivatives. These reactions are typically carried out by treating the parent thione with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The resulting N-acyl derivatives can exhibit altered solubility, electronic properties, and biological profiles compared to the parent compound.

Synthesis and Characterization of Metal Complexes of Imidazoline-2-thiones

The sulfur atom of the thione group in this compound acts as a soft donor ligand, enabling it to coordinate with a variety of transition metals. Stable complexes with metals such as palladium(II), platinum(II), gold(I), and silver(I) have been synthesized and characterized. The formation of these metal complexes typically involves the reaction of the thione with a metal salt in a suitable solvent. Spectroscopic studies, including NMR and X-ray crystallography, have confirmed that the coordination generally occurs through the sulfur atom. The electronic nature of the 4-methoxyphenyl (B3050149) substituent can modulate the electron-donating ability of the sulfur atom, thereby influencing the properties of the resulting metal complex.

Below is a representative table of data for a gold(I) complex of a related N,N'-disubstituted imidazoline-2-thione, illustrating the characterization data typically obtained.

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| Gold(I) complex of a 1,3-dialkylimidazoline-2-thione | Characteristic shifts for alkyl protons adjacent to nitrogen atoms. | The C=S carbon signal shifts significantly upon coordination to the metal center. |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic routes to access enantiomerically pure derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry can be critical for biological activity. One effective strategy involves the use of chiral starting materials, such as an enantiomerically pure N-substituted-1,2-diaminoalkane. The cyclization of such a chiral diamine with a thiocarbonyl source preserves the stereochemistry, leading to the formation of a chiral imidazoline-2-thione. Asymmetric catalysis can also be employed to introduce chirality during the synthesis. The ability to control the three-dimensional arrangement of atoms is crucial for designing molecules that can interact selectively with chiral biological targets.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxyphenyl Imidazoline 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-(4-Methoxyphenyl)imidazoline-2-thione, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to assign every proton and carbon signal unambiguously.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) ring typically appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring (an AA'BB' system). The protons ortho to the nitrogen atom are expected to be slightly deshielded compared to the protons ortho to the electron-donating methoxy (B1213986) group. The methoxy group itself gives rise to a sharp singlet, typically in the range of 3.8 ppm. The imidazoline (B1206853) ring contains two methylene (B1212753) (-CH₂-) groups. These protons are adjacent to each other and will appear as two triplets due to spin-spin coupling. The protons of the methylene group attached to the nitrogen of the phenyl ring are expected at a slightly different chemical shift than the protons of the other methylene group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to N) | ~7.2 - 7.4 | Doublet (d) | ~8-9 |

| Ar-H (ortho to OCH₃) | ~6.9 - 7.1 | Doublet (d) | ~8-9 |

| N-CH₂ | ~4.0 - 4.2 | Triplet (t) | ~7-8 |

| N-CH₂-CH₂ | ~3.5 - 3.7 | Triplet (t) | ~7-8 |

| OCH₃ | ~3.8 | Singlet (s) | N/A |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. A key feature in the spectrum of this compound is the signal for the thiocarbonyl (C=S) carbon. This carbon is highly deshielded and its signal appears significantly downfield, often around 180-185 ppm, a characteristic feature for imidazolidine-2-thiones. mdpi.com The spectrum will also show four distinct signals for the aromatic carbons of the methoxyphenyl group, two methylene carbon signals for the imidazoline ring, and a signal for the methoxy carbon.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S | ~182.0 |

| Ar-C (quaternary, C-N) | ~132.0 |

| Ar-C (quaternary, C-OCH₃) | ~159.0 |

| Ar-CH (ortho to N) | ~125.0 |

| Ar-CH (ortho to OCH₃) | ~114.0 |

| N-CH₂ | ~50.0 |

| N-CH₂-C H₂ | ~48.0 |

| OCH₃ | ~55.5 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and substituent effects. mdpi.comchemicalbook.com

To confirm the assignments from 1D NMR spectra and establish the precise connectivity within the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. Key expected correlations include the coupling between the two aromatic doublets of the phenyl ring and, crucially, the coupling between the two methylene triplets of the imidazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation from the methoxy protons to the quaternary aromatic carbon at ~159.0 ppm. It would also show correlations from the N-CH₂ protons to the aromatic carbons and the thiocarbonyl carbon, confirming the connection of the phenyl ring to the imidazoline-2-thione core. The use of 1D and 2D NMR is a standard method for identifying imidazolidine-2-thione derivatives. mdpi.comresearchgate.net

The 4-methoxyphenyl group significantly influences the electronic environment and, consequently, the NMR spectra. The electron-donating nature of the methoxy group increases the electron density on the phenyl ring, particularly at the ortho and para positions, causing the attached proton and carbon signals to shift upfield (to lower ppm values) compared to an unsubstituted phenyl ring. Furthermore, the presence of the N-phenyl substituent is known to affect the chemical shifts of the carbon signals within the imidazolidine-2-thione ring itself due to ring current effects. mdpi.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman). The NIST Chemistry WebBook confirms the availability of IR spectral data for this compound. nist.gov

The IR spectrum provides a diagnostic fingerprint. Key absorption bands are expected for the C-H bonds of the aromatic ring and the aliphatic methylene groups, the C=C bonds of the aromatic ring, and the C-N bonds. A particularly important band is that of the thiocarbonyl (C=S) group. In related imidazolidine-2-thione structures, this band appears in the region of 1200-1300 cm⁻¹, though its position can be influenced by coupling with other vibrations. rsc.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1600, 1510 |

| C-N Stretch | 1300 - 1350 |

| C=S Stretch | 1250 - 1290 |

| Ar-O-C Asymmetric Stretch | ~1245 |

| Ar-O-C Symmetric Stretch | ~1030 |

Raman spectroscopy offers complementary information. The symmetric vibrations of the molecule, such as the breathing mode of the aromatic ring, often produce strong Raman signals. The C=S stretch is also typically observable in the Raman spectrum and can help confirm the assignment made from the IR spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The NIST WebBook confirms the availability of mass spectrum data for this compound. nist.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to show a strong molecular ion peak ([M]⁺˙) or a protonated molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight of ~206. A plausible fragmentation pathway would involve characteristic losses of neutral fragments. The fragmentation of related structures often involves cleavage at the bonds adjacent to heteroatoms and the aromatic ring. nih.govnih.gov

Proposed Fragmentation Pattern:

Molecular Ion: The primary ion observed would be the molecular ion [C₁₀H₁₀N₂OS]⁺˙ at m/z ≈ 206.

Loss of a Methyl Radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃) to form an ion at m/z ≈ 191.

Loss of Formaldehyde (B43269): A rearrangement followed by the loss of formaldehyde (CH₂O) from the methoxy group could produce a fragment at m/z ≈ 176.

Cleavage of the Imidazoline Ring: The five-membered ring can undergo cleavage. A common fragmentation is the loss of an ethyleneimine fragment (C₂H₄N) resulting in an ion corresponding to the 4-methoxyphenyl isothiocyanate radical cation [CH₃O-C₆H₄-NCS]⁺˙ at m/z ≈ 165.

Formation of the Methoxyphenyl Cation: Cleavage of the N-C bond between the phenyl ring and the imidazoline ring can generate the 4-methoxyphenyl cation [CH₃O-C₆H₄]⁺ at m/z ≈ 107.

| m/z | Proposed Fragment |

| 206 | [M]⁺˙ (Molecular Ion) |

| 191 | [M - •CH₃]⁺ |

| 176 | [M - CH₂O]⁺˙ |

| 165 | [CH₃O-C₆H₄-NCS]⁺˙ |

| 107 | [CH₃O-C₆H₄]⁺ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Despite a thorough review of scientific literature, detailed single-crystal X-ray diffraction data for this compound is not publicly available at this time. While crystallographic studies have been conducted on structurally related compounds, such as 1-(4-methoxyphenyl)-1H-imidazole and 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, the specific crystal structure of the title compound remains to be reported in peer-reviewed journals.

The anticipated data from such a study would be crucial for understanding the planarity of the molecule, the dihedral angle between the methoxyphenyl ring and the imidazoline-2-thione core, and the nature of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern its solid-state assembly.

Table 1: Anticipated Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |

| Space Group | The space group would define the symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | Lattice parameters (a, b, c, α, β, γ) would define the size and shape of the unit cell. |

| Bond Lengths (Å) | Precise measurements of all covalent bonds within the molecule, such as C-N, C=S, C-O, and C-C bonds. |

| Bond Angles (°) | The angles between adjacent bonds, providing insight into the geometry around each atom. |

| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule, particularly the rotation around single bonds. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal packing. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's electronic structure.

The methoxyphenyl group is a chromophore that typically absorbs in the UV region. The presence of the imidazoline-2-thione moiety, which contains a thiocarbonyl group (C=S) and nitrogen atoms with lone pairs of electrons, would also contribute to the electronic spectrum. The absorption bands would likely arise from π → π* transitions associated with the aromatic ring and the C=S double bond, as well as n → π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms. The solvent used for analysis can influence the position and intensity of these absorption bands.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 300 | Phenyl ring, C=S group |

| n → π | 300 - 400 | C=S group, Nitrogen lone pairs |

Further experimental investigation is required to determine the precise λmax values and molar absorptivity coefficients for this compound, which would provide valuable information about its electronic properties.

Computational and Quantum Chemical Investigations of 1 4 Methoxyphenyl Imidazoline 2 Thione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations provide valuable insights into molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity of a compound like 1-(4-Methoxyphenyl)imidazoline-2-thione.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. For related imidazole-2-thione derivatives, DFT calculations have been employed to determine these energy values and understand their reactivity profiles.

Illustrative Data Table for Frontier Molecular Orbital Energies (Hypothetical)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values in this table are hypothetical and serve as an illustration of typical results from DFT calculations on similar heterocyclic compounds.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's reactivity towards electrophilic and nucleophilic attacks.

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential. For this compound, an MEP map would likely show negative potential around the sulfur and oxygen atoms due to their high electronegativity, and positive potential around the hydrogen atoms.

Fukui Function Analysis for Chemical Selectivity and Reactivity Descriptors

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the system changes.

By analyzing the Fukui functions, one can identify specific atoms or regions within this compound that are most likely to participate in chemical reactions. This analysis provides a more detailed picture of reactivity than MEP maps alone and is crucial for understanding reaction mechanisms.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For this compound, molecular docking studies could be performed to investigate its potential as an inhibitor for various enzymes or receptors. The docking process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Studies on similar imidazole-containing compounds have shown their potential to interact with various biological targets, including enzymes involved in microbial and cancer pathways. nih.govnih.gov

Illustrative Data Table for Molecular Docking Results (Hypothetical)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase | -8.2 | MET793, LYS745, CYS797 |

| Cyclooxygenase-2 | -7.5 | ARG513, TYR355, SER530 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process. In silico methods are widely used to estimate these properties, helping to identify potential liabilities of a drug candidate early on.

Illustrative Data Table for Predicted ADME Properties (Hypothetical)

| Property | Predicted Value |

| Molecular Weight | 206.26 g/mol |

| LogP | 2.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Human Oral Absorption | High |

Note: The values in this table are for illustrative purposes and are based on general predictions for similar chemical structures.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Illustrative Data Table for Hirshfeld Surface Analysis (Hypothetical)

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 20.5 |

| S···H/H···S | 15.8 |

| O···H/H···O | 9.3 |

| N···H/H···N | 5.1 |

| Other | 4.1 |

Note: This table provides hypothetical percentage contributions of intermolecular contacts to the Hirshfeld surface, based on analyses of similar compounds.

Biological Activities and Pharmacological Potential of 1 4 Methoxyphenyl Imidazoline 2 Thione

Antimicrobial Efficacy

Derivatives of the imidazoline-2-thione core structure have been investigated for their ability to combat various microbial pathogens. These studies reveal a potential spectrum of activity that includes antibacterial, antifungal, and antiviral effects.

Antibacterial Activity Assessment

Research into novel imidazolidine (B613845) derivatives has shown notable antibacterial properties. A study on a series of 5-imino-4-thioxo-2-imidazolidinone derivatives, which are structurally related to imidazoline-2-thione, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, with lower values indicating higher potency. For instance, compounds were tested against bacteria such as Bacillus subtilis, a Gram-positive bacterium, and showed promising results. The evaluation of various thiazolidin-4-one and pyrazoline derivatives has also pointed towards the broad antimicrobial potential of such heterocyclic structures.

One particular derivative, 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one, emerged from a study with the highest antimicrobial activity among all tested compounds, showing MIC values ranging from 0.12 to 0.98 μg/mL. This compound was found to be as potent as the standard antibiotic Ampicillin against B. subtilis.

Antifungal Activity Assessment

The same classes of compounds have also been evaluated for their effectiveness against fungal pathogens. The broth microdilution method is a standard technique used to determine the MIC of antifungal agents against fungal strains like Candida albicans.

In a study assessing various imidazolidine derivatives, several compounds exhibited significant antifungal activity. The compound 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one showed notable efficacy. The results suggest that the imidazoline-2-thione scaffold is a promising starting point for the development of new antifungal agents. The standard drug Amphotericin B is often used as a reference in these studies.

| Compound/Drug | Organism | MIC (μg/mL) | Reference |

| 11c | B. subtilis | 0.15 | |

| Ampicillin | B. subtilis | 0.15 | |

| 3f | Various Fungi | Significant Activity | |

| Amphotericin B | Various Fungi | Standard Reference |

Table 1. Minimum Inhibitory Concentration (MIC) of selected derivative compounds against microbes. Compound 11c is 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one. Compound 3f is 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one.

Antiviral Activity, Including Anti-HIV Spectrum

The imidazolidinone core, closely related to imidazoline-2-thione, is a significant class of heterocyclic compounds with potent activity against several viruses, including Human Immunodeficiency Virus (HIV). These compounds can act as inhibitors of HIV aspartic protease and as CCR5 co-receptor antagonists.

Significant research has been dedicated to designing imidazolidinone analogues that are effective against drug-resistant HIV strains. For example, a series of imidazolidine-2,4-dione linked HIV protease inhibitors showed improved activity against wild-type HIV and a lopinavir-resistant mutant strain when compared to lopinavir (B192967) itself. While this research focuses on imidazolidine-2,4-diones, it highlights the potential of the broader imidazolidine family, including thione derivatives, as a basis for developing novel antiviral agents. Research has also explored these compounds for activity against other viruses like Hepatitis C Virus (HCV) and Dengue virus.

Anticancer and Antiproliferative Properties

The potential of imidazoline-2-thione derivatives as anticancer agents has been explored through cytotoxicity evaluations against various cancer cell lines and by investigating their mechanisms of action, such as DNA interaction.

In Vitro Cytotoxicity Evaluation (e.g., MTT Assay against Cancer Cell Lines)

The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity and, by extension, the cytotoxic potential of a compound against cancer cells. Several studies have utilized this assay to evaluate the anticancer properties of imidazoline-2-thione derivatives.

A study on 2-thioxoimidazolidin-4-one derivatives demonstrated their cytotoxic activity against liver cancer (HepG-2) and colon cancer (HCT-116) cell lines. Two compounds, designated as 7 and 9 in the study, were particularly effective. Compound 7 was shown to arrest liver cancer cells in the G0/G1 phase of the cell cycle and induce apoptosis, while compound 9 arrested colon cancer cells at the S phase.

In another study, newly synthesized imidazole-2-thiones linked to acenaphthylenone were evaluated for their antiproliferative activity against HepG2, MCF-7 (breast cancer), and HCT-116 cell lines. The most potent compounds from this series, 5b and 5h, showed significantly higher activity against the MCF-7 cell line than the standard anticancer drug doxorubicin (B1662922). Specifically, the activity was 1.5 and 3 times greater, respectively.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Compound 7 | HepG-2 (Liver Cancer) | Good Activity | |

| Compound 9 | HCT-116 (Colon Cancer) | Good Activity | |

| Compound 5b | MCF-7 (Breast Cancer) | More active than Doxorubicin | |

| Compound 5h | MCF-7 (Breast Cancer) | More active than Doxorubicin | |

| Doxorubicin | Various | Standard Reference |

Table 2. In Vitro Cytotoxicity (IC₅₀) of selected imidazoline-2-thione derivatives against various cancer cell lines.

DNA Intercalation Capabilities

One of the mechanisms by which compounds can exert anticancer effects is by intercalating into DNA, disrupting its structure and function, and ultimately inhibiting cancer cell replication. A series of novel imidazole-2-thiones were designed as potential DNA intercalators.

The study found that the substitution pattern on the imidazole (B134444) ring was crucial for activity. Notably, compounds that possessed an N-phenyl or N-methoxyphenyl group on the imidazole ring were among the most potent inducers of DNA damage. This finding directly suggests that the 1-(4-methoxyphenyl) substituent is a key feature for potential DNA intercalation and subsequent anticancer activity within this class of compounds. These compounds were designed to act as dual DNA intercalators and topoisomerase II inhibitors, which is a mechanism shared by some established chemotherapy drugs.

Topoisomerase II Enzyme Inhibition

While direct studies on the topoisomerase II inhibitory activity of 1-(4-Methoxyphenyl)imidazoline-2-thione are not prevalent in the current literature, research on structurally related compounds suggests that the imidazoline-2-thione scaffold is a viable pharmacophore for this target.

A recent study detailed the synthesis of a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones, which were designed as hybrid molecules combining the DNA-intercalating properties of acenaphthylenone with the potential groove-binding and enzyme inhibitory functions of the imidazoline-2-thione moiety. nih.gov Several of these compounds demonstrated the ability to inhibit topoisomerase II. nih.gov For instance, compounds featuring a phenyl or a 4-chlorophenyl group on the imidazole-2-thione ring showed notable activity. nih.gov Interestingly, the study also synthesized and evaluated derivatives with a methoxy (B1213986) phenyl group, which reportedly exhibited lower anticancer potency, suggesting that the substitution pattern on the phenyl ring is a critical determinant of activity. nih.gov Specifically, a compound with a 4-chlorophenyl substitution at the 4-position of the imidazole-2-thione ring was found to have potent inhibitory activity against the topoisomerase II enzyme, with an IC50 value of 0.34 μM, comparable to the well-known topoisomerase II inhibitor doxorubicin (IC50 = 0.33 μM). nih.gov

These findings indicate that while the core imidazoline-2-thione structure is compatible with topoisomerase II inhibition, the specific substitution at the 1-position of the imidazoline (B1206853) ring, such as the 4-methoxyphenyl (B3050149) group, significantly modulates this activity.

Table 1: Topoisomerase II Inhibitory Activity of Selected Imidazole-2-thione Derivatives

| Compound | Description | IC50 (µM) |

|---|---|---|

| 5h | 4-(4-chlorophenyl) derivative | 0.34 |

| 5b | 4-phenyl derivative | 0.54 |

| Doxorubicin | Reference Drug | 0.33 |

This data is for structurally related acenaphthylenone-imidazole-2-thione hybrids and not for this compound itself. nih.gov

Induction of Apoptosis in Cancer Cells

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several studies have reported that molecules containing the imidazoline-2-thione scaffold can trigger this process in cancer cells. nih.govnih.gov

The same series of acenaphthylenone-linked imidazole-2-thiones that inhibited topoisomerase II were also evaluated for their ability to induce apoptosis in the MCF-7 breast cancer cell line. nih.gov The most active compounds from the series were found to be potent inducers of apoptosis. nih.gov Flow cytometry analysis using Annexin V-FITC/PI staining revealed that these compounds induced both early and late-stage apoptosis. nih.gov For example, compounds 5b (phenyl derivative) and 5h (4-chlorophenyl derivative) significantly increased the apoptotic cell population compared to untreated control cells. nih.gov

Table 2: Apoptosis Induction in MCF-7 Cells by Selected Imidazole-2-thione Derivatives

| Compound | % Early Apoptosis | % Late Apoptosis | Total Apoptotic Cells (%) |

|---|---|---|---|

| Control | 0.37 ± 0.11 | 0.26 ± 0.06 | 0.63 |

| 5b | 15.3 ± 0.50 | 22.7 ± 0.43 | 38.0 |

| 5h | 16.5 ± 0.64 | 28.4 ± 0.62 | 44.9 |

| Doxorubicin | 8.3 ± 0.53 | 31.3 ± 0.62 | 39.6 |

This data is for structurally related acenaphthylenone-imidazole-2-thione hybrids and not for this compound itself. nih.gov

Additionally, other related heterocyclic structures, such as 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives, have been shown to arrest the cell cycle and trigger apoptosis in liver and colon cancer cell lines. nih.gov While these findings are promising for the general scaffold, the specific apoptotic potential of this compound has not been explicitly reported.

Enzyme Inhibitory and Modulatory Effects

Dopamine (B1211576) β-Hydroxylase (DBH) Inhibition

One of the most well-documented activities of the 1-phenyl-imidazoline-2-thione scaffold is the inhibition of Dopamine β-hydroxylase (DBH). nih.govnih.gov DBH is a copper-containing enzyme that catalyzes the final step in the biosynthesis of norepinephrine (B1679862) from dopamine. nih.gov Inhibitors of this enzyme have been investigated for their potential in treating cardiovascular conditions such as hypertension.

Sphingomyelinase Inhibition

Sphingomyelinases are enzymes that catalyze the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine. There is currently no evidence in the scientific literature to suggest that this compound or other imidazoline-2-thione derivatives are inhibitors of sphingomyelinase.

In fact, a study on inhibitors of neutral sphingomyelinase 2 (nSMase2) based on a 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol scaffold found that while the imidazole ring was a key pharmacophoric element, converting it to an imidazoline resulted in a complete loss of inhibitory activity. nih.gov This finding suggests that the imidazoline core, as present in this compound, may not be suitable for inhibiting this particular enzyme.

Other Relevant Enzyme Targets (e.g., 20-HETE Synthase, Carboxypeptidases, β-Lactamases)

There is a lack of specific data on the inhibitory activity of this compound against several other enzyme targets.

20-HETE Synthase: 20-Hydroxyeicosatetraenoic acid (20-HETE) is a metabolite of arachidonic acid produced by certain cytochrome P450 enzymes and is involved in the regulation of vascular tone. While inhibitors of 20-HETE synthase have been developed, there are no reports of imidazoline-2-thione derivatives, including this compound, exhibiting this activity. researchgate.netnih.gov

Carboxypeptidases: Carboxypeptidase A is a zinc-containing metalloprotease. Studies have shown that the simple heterocycle imidazole can act as a competitive inhibitor of this enzyme, with its inhibitory effect being significantly enhanced by the presence of zinc ions. nih.gov However, this activity is attributed to the basic imidazole ring structure, and it has not been specifically demonstrated for the more complex and substituted this compound. nih.govnih.gov

β-Lactamases: β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. There is no current scientific literature to indicate that this compound or related imidazoline-2-thione compounds are inhibitors of β-lactamases. nih.gov

Receptor Agonism and Antagonism

The imidazoline ring is a key structural feature of ligands for imidazoline receptors (IRs). wikipedia.orgnih.gov There are three main classes of these receptors: I₁, I₂, and I₃. tocris.com

I₁-Imidazoline Receptors: These receptors are primarily involved in the central regulation of blood pressure. Activation of I₁ receptors in the brainstem leads to a reduction in sympathetic nervous system outflow, resulting in a hypotensive effect. nih.gov

I₂-Imidazoline Receptors: These binding sites are associated with various functions and have been implicated in neurological disorders, pain, and metabolic regulation. nih.gov

I₃-Imidazoline Receptors: This receptor class is involved in the regulation of insulin (B600854) secretion from pancreatic β-cells. nih.gov

Given that this compound contains an imidazoline core, it is structurally plausible that it could interact with one or more of these receptor subtypes. However, there are no specific studies published that have evaluated the binding affinity or functional activity (agonism or antagonism) of this compound at any imidazoline receptor subtype or any other receptor. Therefore, its potential as a receptor ligand remains speculative and requires experimental validation.

Adenosine A2B Receptor Antagonism

Research into the interaction of this compound with the Adenosine A2B receptor is an area of ongoing investigation. Adenosine receptors, including the A2B subtype, are G-protein-coupled receptors that play crucial roles in various physiological and pathological processes. Antagonists of the A2B receptor, in particular, have been identified as having potential therapeutic applications. However, specific studies detailing the antagonistic activity of this compound at the Adenosine A2B receptor, including its binding affinity and functional effects, are not extensively available in the current body of scientific literature.

GPR6 Inverse Agonism

G-protein-coupled receptor 6 (GPR6) is an orphan receptor primarily expressed in the brain, making it a target of interest for neurological disorders. Inverse agonists are compounds that bind to the same receptor as an agonist but induce an opposite pharmacological response. While the development of GPR6 inverse agonists is an active area of research for conditions like Parkinson's disease, there is currently a lack of specific published data to confirm or quantify the activity of this compound as a GPR6 inverse agonist.

Angiotensin II Receptor Antagonism

The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis, with the Angiotensin II receptor being a key component. Antagonism of this receptor is a well-established therapeutic strategy for hypertension and other cardiovascular diseases. At present, specific research findings that characterize this compound as an antagonist of the Angiotensin II receptor are not prominently featured in publicly accessible scientific databases.

Alpha2 Adrenergic Receptor Agonism

Diverse Pharmacological Effects

Beyond specific receptor interactions, the broader pharmacological profile of a compound includes its effects on complex physiological processes such as inflammation and oxidative stress.

Anti-inflammatory Response

The inflammatory response is a complex biological process involving various cell types and signaling molecules. Compounds with anti-inflammatory properties are valuable for treating a wide range of diseases. While related heterocyclic compounds have been investigated for such properties, specific and detailed research demonstrating the anti-inflammatory effects of this compound is limited in the available scientific literature.

Antioxidant Capacity

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. The search for novel antioxidant compounds is a significant area of pharmacological research. There is a lack of specific studies and data to definitively characterize the antioxidant capacity of this compound.

Cardiotonic Effects

Research into the direct cardiotonic effects of this compound is not prominently featured in available studies. However, the imidazoline nucleus is a key feature in some compounds developed as cardiotonic agents. For instance, a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones were synthesized and evaluated for their positive inotropic activity. nih.gov These compounds, which are structurally distinct from this compound, were found to be potent inotropic and vasodilator agents. nih.gov Another study focused on 2,4-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones as ring-contracted analogues of imazodan, a known cardiotonic agent. nih.gov These examples highlight the potential of the imidazoline scaffold in the design of new cardiotonic drugs, though specific data for this compound is lacking.

Antihypertensive Action

The role of imidazoline derivatives in the regulation of blood pressure is a well-established area of pharmacology. nih.gov Centrally acting antihypertensive drugs like clonidine, which contains an imidazoline ring, lower sympathetic tone by interacting with α2-adrenoceptors and imidazoline receptors in the brainstem. nih.govthoracickey.com While the antihypertensive effects of various imidazoline compounds have been a subject of clinical investigation, specific studies detailing the antihypertensive action of this compound are not readily found. nih.gov The general mechanism for many imidazoline-based antihypertensives involves the stimulation of central α2-adrenergic and I1-imidazoline receptors, leading to a reduction in sympathetic outflow. thoracickey.com

Antiepileptic Activity

The potential antiepileptic activity of compounds containing an imidazoline or a related thiazolidinone core has been an area of active research. Various studies have explored the anticonvulsant properties of novel heterocyclic compounds, including those with thiazolidin-4-one and quinazolin-4(3H)-one scaffolds. nih.govresearchgate.netmdpi.combiointerfaceresearch.com For example, some 2-(substituted-imino)thiazolidin-4-ones have shown potent anticonvulsant activity in preclinical models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net Similarly, derivatives of 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been screened for their anticonvulsant effects. nih.gov However, specific data on the antiepileptic activity of this compound is not available in the reviewed literature.

Antithrombotic Potential

Some imidazoline-containing compounds have demonstrated antithrombotic properties. A study on a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones, which also exhibited cardiotonic effects, revealed in vivo antithrombotic activity. nih.gov These compounds were shown to inhibit platelet aggregation. nih.gov Despite this precedent for antithrombotic potential within the broader class of imidazoline derivatives, there is no specific research available on the antithrombotic effects of this compound.

Analgesic Activity

The analgesic potential of various heterocyclic compounds has been explored, including derivatives of thiazolidine-4-ones. One study investigated a series of new synthetic thiazolidine-4-one derivatives and found that certain substitutions were necessary for analgesic activity in animal models. nih.gov Another study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a compound with a different heterocyclic structure, demonstrated pronounced analgesic effects. biomedpharmajournal.org There is currently no direct evidence or research available to support the analgesic activity of this compound.

Antidiabetic Applications

A thorough search of scientific literature did not yield any studies specifically investigating the antidiabetic applications of this compound.

Antimalarial Activity

The search for new antimalarial agents has led to the investigation of various heterocyclic compounds. For instance, derivatives of imidazolidinedione have been synthesized and have shown antiplasmodial activity. nih.gov Novel 4-aminoquinolines have also been developed and tested against chloroquine-resistant strains of Plasmodium falciparum. nih.gov While these studies indicate that heterocyclic structures can serve as a basis for antimalarial drug discovery, there is no specific research on the antimalarial activity of this compound.

Thyrostatic Activity

There is no specific research available on the thyrostatic activity of this compound. However, the imidazole-2-thione chemical class is known to possess antithyroid properties. The well-known antithyroid drug, methimazole, is a notable example, featuring a 1-methyl-imidazole-2-thione structure. Its mechanism of action involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. The structural similarity of this compound to such compounds suggests a potential for interaction with the thyroid system, but this remains speculative without direct experimental evidence.

Antiplatelet Activity

The potential for this compound to exhibit antiplatelet activity has not been specifically investigated. Studies on other imidazoline derivatives have shown that this class of compounds can influence platelet aggregation. These effects are often mediated through interactions with adrenergic receptors on platelets. Whether the 4-methoxyphenyl substituent confers any significant antiplatelet properties to the imidazoline-2-thione core is unknown.

Antiarrhythmic Activity

Direct studies on the antiarrhythmic properties of this compound are absent from the scientific literature. Some compounds containing the imidazoline ring have been explored for cardiovascular effects, including antihypertensive and potential antiarrhythmic actions, often linked to their interaction with imidazoline and adrenergic receptors in the cardiovascular system. Without dedicated research, any potential antiarrhythmic effects of this compound remain hypothetical.

Antituberculosis Activity

There is no documented evidence of antituberculosis activity for this compound. The search for new antitubercular agents is an active area of research, with a focus on diverse heterocyclic compounds. While various nitrogen-containing heterocycles have shown promise in inhibiting the growth of Mycobacterium tuberculosis, the efficacy of this specific compound has not been reported.

Anesthetic Properties

The anesthetic properties of this compound have not been evaluated in any published studies. The field of anesthesiology involves a wide range of chemical structures, and while some heterocyclic compounds may possess anesthetic effects, there is no basis to suggest this for the compound without experimental data.

Structure Activity Relationship Sar Studies of 1 4 Methoxyphenyl Imidazoline 2 Thione and Its Analogues

Influence of Substitutions on the Phenyl Ring on Biological Activity

The nature and placement of substituents on the N-1 phenyl ring significantly modulate the biological activity of 1-aryl-imidazoline-2-thione derivatives. The electronic properties and size of these substituents are critical in defining the compound's interaction with its biological targets. For many related heterocyclic compounds, including those with an imidazole (B134444) or imidazoline (B1206853) core, the presence of specific groups on an attached phenyl ring is a well-established determinant of potency and selectivity.

For instance, in studies on related imidazole derivatives, phenyl ring substituents like chloro or methoxy (B1213986) groups have been shown to have a significant impact on anticancer activity. In one study on 1-aryl-1H-naphtho[2,3-d] nih.govresearchgate.netasianpubs.orgtriazole-4,9-dione derivatives, which also feature a substituted N-aryl group, the presence of a 3-chloro-4-fluorophenyl substituent resulted in the most potent inhibitory activity against IDO1 and TDO, with IC50 values in the low nanomolar range. nih.gov This highlights the profound effect that halogen substitution on the phenyl ring can have on biological efficacy.

Table 1: Inferred Influence of Phenyl Ring Substitutions on Biological Activity

This interactive table illustrates the generally observed trends for substituents on aryl rings in related bioactive heterocyclic compounds.

| Substituent at para-position | Electronic Effect | Anticipated Impact on Activity |

| -OCH3 (Methoxy) | Strong Electron-Donating | Often favorable, enhances binding through electronic and/or H-bonding interactions. |

| -CH3 (Methyl) | Weak Electron-Donating | Can be favorable, may improve lipophilicity and van der Waals interactions. |

| -H (Unsubstituted) | Neutral | Serves as a baseline for activity comparison. |

| -Cl (Chloro) | Weak Electron-Withdrawing | Can increase potency by altering electronic distribution or acting as a bioisostere. |

| -NO2 (Nitro) | Strong Electron-Withdrawing | Often reduces activity, but can be favorable for specific targets. |

Importance of the Imidazoline-2-thione Heterocyclic Moiety for Efficacy

The imidazoline-2-thione core is a critical pharmacophore, indispensable for the biological activity of this class of compounds. This heterocyclic system is not merely a structural scaffold but an active participant in molecular recognition processes. The key feature is the thiourea (B124793) substructure embedded within the ring, which dictates many of its chemical and physical properties.

The thione group (C=S) is a potent hydrogen bond acceptor and its sulfur atom is a soft donor, capable of coordinating with metal ions within enzyme active sites. The importance of the sulfur atom is often demonstrated when it is replaced by an oxygen atom (C=O), forming the corresponding imidazolidin-2-one analogue. For many classes of heterocyclic thiones, this substitution leads to a dramatic decrease or complete loss of biological activity. For example, in studies of triazino[5,6-b]indole derivatives, the thione analogues showed different activity profiles compared to their one counterparts. nih.gov This underscores the specific role of the sulfur atom in the pharmacophore.

Effects of N- and C-Substituents on Pharmacological Profiles

Beyond the N-1 phenyl ring, substitutions at other positions on the imidazoline-2-thione ring offer further opportunities to modulate the pharmacological profile.

N-3 Position: The nitrogen at position 3 is a common site for substitution. Introducing small alkyl or functionalized groups at this position can significantly alter the compound's lipophilicity, solubility, and metabolic stability. Such modifications can also introduce new interaction points with the biological target or, conversely, cause steric hindrance that prevents effective binding.

C-4 and C-5 Positions: The carbon atoms at positions 4 and 5 of the imidazoline ring can also be substituted. Adding substituents at these positions can influence the molecule's conformation and steric profile. For instance, introducing alkyl or aryl groups can create chiral centers, and it is common for one enantiomer to possess significantly higher activity than the other, highlighting the importance of three-dimensional structure in ligand-receptor interactions. In studies of related imidazole compounds, small substituents like methyl or ethyl groups at position 4 were found to enhance antiviral activity.

Correlation between Electronic Properties and Observed Biological Activities

Quantitative structure-activity relationship (QSAR) studies provide mathematical models to correlate the physicochemical properties of a series of compounds with their biological activities. For imidazoline derivatives, QSAR studies have been instrumental in identifying the key electronic and structural requirements for activity.

A QSAR study conducted on a series of imidazoline ligands for their binding affinity to imidazoline-1 receptors (I1-R) revealed the importance of three key descriptors: the distribution coefficient (logD), molar refractivity (MR), and the partial atomic charges of the nitrogen atoms in the heterocyclic ring. nih.gov The resulting model indicated that better binding affinity for I1 receptors was associated with:

An increase in the distribution coefficient (logD), suggesting that optimal lipophilicity is crucial for crossing biological membranes and reaching the target.

An increase in molar refractivity (MR), which relates to the molecule's volume and polarizability, indicating that the size and shape of the molecule are important for fitting into the binding site.

A decrease in the average negative charge on the nitrogen atoms of the imidazoline moiety, suggesting a specific electronic environment is required for optimal interaction. nih.gov

These findings allow for the rational design of new analogues with potentially higher affinity and selectivity. By calculating these descriptors for novel, un-synthesized compounds, researchers can predict their biological activity and prioritize the synthesis of the most promising candidates.

Mechanistic Investigations of 1 4 Methoxyphenyl Imidazoline 2 Thione S Biological Action

Identification and Validation of Molecular Targets

While direct studies on 1-(4-Methoxyphenyl)imidazoline-2-thione are limited, research on structurally related imidazoline-2-thione derivatives suggests several potential molecular targets.

One of the prominent targets identified for analogous compounds is dopamine (B1211576) β-hydroxylase (DBH) , an enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). nih.gov Derivatives such as 1-(thienylalkyl)imidazole-2(3H)-thiones have been shown to be potent competitive inhibitors of DBH. nih.gov This suggests that this compound could potentially exert its biological effects through the inhibition of this key enzyme in the catecholamine biosynthesis pathway.

Another class of potential molecular targets includes imidazoline (B1206853) receptors . researchgate.netnih.gov These receptors are classified into I1, I2, and I3 subtypes, each with distinct physiological roles. researchgate.net Imidazoline I2 receptors, in particular, have been identified as binding sites for various imidazoline compounds and are associated with the modulation of monoamine oxidase (MAO) activity and opioid-induced analgesia. researchgate.netnih.gov The affinity of various N-(imidazolidin-2-ylidene)hydrazones for I1 and I2 receptors has been demonstrated, highlighting these receptors as plausible targets for imidazoline-2-thione derivatives. researchgate.netnih.gov

Furthermore, studies on other heterocyclic thione derivatives have pointed towards DNA topoisomerase II as a molecular target. nih.gov Certain imidazole-2-thiones linked to acenaphthylenone have been shown to act as dual DNA intercalators and topoisomerase II inhibitors, leading to DNA damage and subsequent anticancer effects. nih.gov This raises the possibility that this compound or its derivatives could share a similar mechanism of action.

Some research has also explored the potential for imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives to act as inhibitors of cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

The table below summarizes the inhibitory activities of some imidazoline and thione derivatives against various molecular targets.

| Compound/Derivative Class | Target Enzyme/Receptor | Activity/Affinity | Reference |

| 1-(Thienylalkyl)imidazole-2(3H)-thiones | Dopamine β-Hydroxylase (DBH) | Competitive Inhibitors | nih.gov |

| 2-Naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone | α2-Adrenergic Receptor | Ki = 94.3 nM | researchgate.netnih.gov |

| 2-Naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone | Imidazoline I1 Receptor | IC50 = 51.7 nM | researchgate.netnih.gov |

| Pyridine-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone | α1-Adrenoceptors | Ki = 24.6 nM | researchgate.net |

| Quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone | Imidazoline I2 Receptor | Ki = 26.7 nM | researchgate.netnih.gov |

| 4-Phenyl-imidazole-2-thione derivatives (5b) | Topoisomerase II | 1.5-fold more active than doxorubicin (B1662922) against MCF-7 | nih.gov |

| 4-(4-Chlorophenyl)imidazole-2-thione derivatives (5h) | Topoisomerase II | 3-fold more active than doxorubicin against MCF-7 | nih.gov |

| 1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione | Butyrylcholinesterase (BChE) | IC50 = 1.66 µmol/L | mdpi.com |

Elucidation of Ligand-Receptor/Enzyme Binding Interactions

The binding interactions of imidazoline-2-thione derivatives with their molecular targets have been investigated through kinetic studies and molecular modeling.

For the inhibition of dopamine β-hydroxylase, 1-(thienylalkyl)imidazole-2(3H)-thiones have been characterized as competitive inhibitors . nih.gov This mode of inhibition implies that the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. Molecular modeling studies have been employed to propose an idealized active-site conformer and to explain the differences in activity between phenyl and thienyl derivatives. nih.gov

In the context of topoisomerase II inhibition, docking studies have revealed specific binding interactions. nih.gov For instance, a methoxy (B1213986) group on a related compound was observed to form a hydrogen bond with an aspartate residue (Asp479) in the enzyme's active site. nih.gov Other interactions included hydrogen bonds between a carbonyl group and DNA bases (DT9) and water molecules, as well as between a hydroxy acetyl moiety and a guanine (B1146940) base (DG13). nih.gov Furthermore, pi-pi stacking interactions between the compound's ring system and DNA bases were also noted. nih.gov The substitution pattern on the imidazole-2-thione ring was found to be crucial, with a 4-chlorophenyl moiety enhancing the inhibitory activity compared to an unsubstituted phenyl group, suggesting the importance of specific substitutions for optimal fitting within the protein's active site. nih.gov

Studies on N-(imidazolidin-2-ylidene)hydrazones have demonstrated their binding affinity for both α-adrenergic and imidazoline receptors, with specific derivatives showing high affinity for α1-adrenoceptors, α2-adrenergic receptors, and imidazoline I1 and I2 receptors. researchgate.netnih.gov The binding is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). researchgate.netnih.gov

Characterization of Cellular Pathway Modulation

The interaction of imidazoline-2-thione derivatives with their molecular targets can lead to the modulation of various cellular pathways, resulting in diverse biological effects.

The inhibition of dopamine β-hydroxylase by compounds like 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione leads to a decrease in norepinephrine levels and an increase in dopamine levels, which has been correlated with a reduction in blood pressure in hypertensive rat models. nih.gov This demonstrates a clear modulation of the catecholamine pathway.

Derivatives that target topoisomerase II can induce significant cellular responses. nih.gov By intercalating with DNA and inhibiting the enzyme, these compounds can cause DNA damage. nih.gov This damage can trigger cell cycle arrest, often at the S phase or G2/M phase, and ultimately lead to apoptosis (programmed cell death). nih.gov For example, certain imidazole-2-thione derivatives have been shown to induce apoptosis in breast cancer cell lines (MCF-7). nih.gov

The interaction with imidazoline I2 receptors can modulate the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. researchgate.net This suggests a role in neurological pathways, with potential therapeutic applications in depression and neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.net Furthermore, imidazoline I2 receptor ligands have been shown to have neuroprotective effects and can modulate body temperature. nih.gov

The table below presents the antiproliferative activity of some 4-oxo-imidazolidin-2-thione derivatives against the MCF-7 human breast cancer cell line.

| Compound | IC50 (µg/mL) against MCF-7 | Reference |

| Compound 5 | 9.45 | scialert.net |

| Compound 6 | 11.1 | scialert.net |

Examination of Thione-Thiol Tautomerism and its Biological Implications

A fundamental chemical property of this compound is its potential to exist in two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism , involves the migration of a proton between the sulfur and a nitrogen atom within the imidazoline ring. jocpr.comnih.gov

Figure 1: Thione-thiol tautomerism of this compound.

In the gas phase and in solutions, the thione form is generally the more stable and predominant tautomer for related heterocyclic thiones like 1,2,4-triazole-3-thiones. jocpr.comnih.gov Quantum chemical calculations have supported the greater stability of the thione form. nih.gov However, the equilibrium between the two forms can be influenced by factors such as the solvent and pH. jocpr.com For instance, in the case of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, an increase in pH was found to shift the equilibrium towards the thiol form. jocpr.com

The existence of this tautomeric equilibrium has significant biological implications. The two tautomers have different electronic and structural properties, which can affect their ability to bind to receptors and enzymes. The thione form possesses a C=S double bond, while the thiol form has a C-S single bond and an S-H group, making it a potential hydrogen bond donor. These differences can lead to distinct binding affinities and modes of interaction with biological targets. Therefore, the biological activity of this compound may be a composite of the activities of both its thione and thiol tautomers, and the physiological conditions at the target site could influence which form is more active.

Advanced Applications Beyond Biomedical Research

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral auxiliaries and ligands are critical tools in asymmetric catalysis, enabling the selective synthesis of one enantiomer over another. While specific studies on the use of "1-(4-Methoxyphenyl)imidazoline-2-thione" as a chiral auxiliary are not extensively documented, the broader class of imidazolidine-2-thiones has shown promise in this area.

For instance, optically pure 1-aryl-5-hydroxy-4-(D-arabino-tetritol-1-yl)-imidazolidine-2-thione has been synthesized for use as a chiral auxiliary and a ligand in asymmetric catalysis. scialert.net The fundamental structure of "this compound" contains key features that are desirable for a chiral ligand. The nitrogen atoms within the imidazoline (B1206853) ring can coordinate to metal centers, a fundamental interaction for many catalytic processes.

The presence of the 4-methoxyphenyl (B3050149) substituent can influence the electronic environment of the heterocyclic ring, which in turn can modulate the catalytic activity and selectivity of a metal complex. If rendered chiral, for example through substitution at the 4 or 5 position of the imidazoline ring, "this compound" derivatives could serve as effective ligands in a variety of metal-catalyzed reactions. The sulfur atom of the thione group also presents an additional coordination site, allowing for the formation of bidentate ligands, which often lead to more stable and selective catalysts.

Table 1: Potential Asymmetric Reactions Utilizing Chiral Imidazoline-2-thione Ligands

| Reaction Type | Metal Catalyst | Potential Role of Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Control of enantioselectivity through chiral environment |

| Asymmetric Allylic Alkylation | Palladium, Iridium | Induction of stereochemistry at the newly formed C-C bond |

| Asymmetric Cycloaddition | Copper, Nickel, Lewis Acids | Facial selectivity in Diels-Alder or [3+2] cycloadditions |

| Asymmetric Aldol Reactions | Tin, Titanium, Boron | Formation of chiral beta-hydroxy carbonyl compounds |

This table illustrates the types of catalytic transformations where chiral ligands based on the imidazoline-2-thione scaffold could be applied. The specific performance of a "this compound"-based ligand would depend on the specific reaction and the nature of the chiral modification to the core structure.

Role as Precursors for the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are fundamental building blocks in organic synthesis due to their prevalence in natural products and pharmaceuticals. "this compound" is a versatile precursor for the synthesis of more complex heterocyclic systems. The reactivity of the imidazoline-2-thione core allows for a variety of chemical transformations.

The thione group (C=S) is a key functional handle. It can undergo S-alkylation to introduce a wide range of substituents, or it can be desulfurized to the corresponding imidazolin-2-one. Furthermore, the thione can participate in cycloaddition reactions or be converted to an N-heterocyclic carbene (NHC) precursor. NHCs are a class of powerful organocatalysts and ligands for transition metals.

The nitrogen atoms of the imidazoline ring also offer sites for further functionalization. The presence of the 4-methoxyphenyl group can direct the regioselectivity of these reactions. The synthesis of fused heterocyclic systems is another promising avenue. For example, reactions involving the nitrogen and sulfur atoms could lead to the formation of thiazolo[3,2-a]imidazoles or other related bicyclic structures. Research on the synthesis of novel nist.govtandfonline.comnist.govtriazolo[1,5-b] nist.govtandfonline.comnist.govchemsrc.comtetrazines has demonstrated the utility of related heterocyclic scaffolds as starting materials for more complex fused systems. beilstein-journals.org

Table 2: Potential Synthetic Transformations of "this compound"

| Reagent/Condition | Transformation | Resulting Heterocyclic System |

| Alkyl halide | S-Alkylation | 2-(Alkylthio)-1-(4-methoxyphenyl)imidazoline |

| Oxidizing agent (e.g., H₂O₂) | Oxidative Desulfurization | 1-(4-Methoxyphenyl)imidazolidin-2-one |

| α-Haloketone followed by cyclization | Condensation/Cyclization | Thiazolo[3,2-a]imidazolium salts |

| Strong base/Deprotonation | NHC Precursor Formation | Imidazol-2-ylidene carbene |

| Dienes/Dienophiles | Cycloaddition Reactions | Fused polycyclic systems |

These potential transformations highlight the versatility of "this compound" as a starting material for generating a diverse library of complex heterocyclic compounds with potential applications in various fields of chemical research.

Potential Contributions to Materials Science and Nanoelectronics

The field of materials science is increasingly looking towards organic molecules for the development of novel materials with tailored electronic and optical properties. Heterocyclic compounds, particularly those with extended π-systems, are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While "this compound" itself is not a highly conjugated system, it can serve as a crucial building block for such materials. The 4-methoxyphenyl group provides a site for extending the π-conjugation through coupling reactions, such as Suzuki or Sonogashira cross-couplings. The imidazoline-2-thione moiety can also be incorporated into larger polymeric structures.

The sulfur atom in the thione group can be a site for coordination to metal nanoparticles, suggesting potential applications in the development of hybrid organic-inorganic nanomaterials. The electronic properties of such materials could be tuned by modifying the substituents on the aromatic ring or the heterocyclic core. The development of new imidazole-2-thiones linked to acenaphthylenone for applications as DNA intercalators demonstrates how the core structure can be integrated into larger, functional π-systems. tandfonline.com Although this example is biomedical, the underlying principles of molecular design are relevant to materials science.

Furthermore, the ability to form stable N-heterocyclic carbenes from imidazoline-2-thiones opens up avenues for their use in surface modification and nanoelectronics. NHCs can form highly stable bonds with metal surfaces, such as gold, which is a key requirement for the development of molecular electronic devices.

Conclusion and Future Directions in 1 4 Methoxyphenyl Imidazoline 2 Thione Research

Current Limitations and Identified Research Gaps

The most significant challenge in the study of 1-(4-Methoxyphenyl)imidazoline-2-thione is the profound lack of dedicated scientific literature. A survey of existing research reveals a notable absence of studies focused specifically on its synthesis, characterization, and biological evaluation. This scarcity of foundational data represents the primary research gap, creating a substantial barrier to any advanced investigation.

Currently, information on this compound is largely confined to chemical databases and supplier catalogs, which provide basic molecular information such as its formula (C₁₀H₁₀N₂OS) and CAS number (17452-14-1). nist.gov Some commercial suppliers explicitly state that the compound is sold "as-is" for early discovery research, with the buyer assuming responsibility for confirming its identity and purity, and that no analytical data is collected for the product. sigmaaldrich.com This underscores its status as a relatively unexplored chemical entity.

The key research gaps can be summarized as follows:

Optimized Synthesis: While general synthetic methods for imidazolidine-2-thiones exist, a standardized and optimized protocol specifically for this compound has not been reported. researchgate.net

Physicochemical Characterization: Comprehensive data on its spectral properties (NMR, IR, Mass Spectrometry), solubility, and stability are not readily available in peer-reviewed literature. nist.gov

Biological Activity Screening: There is a complete lack of published in vitro or in vivo studies to profile the biological effects of this specific compound. Its potential pharmacological activities can only be inferred from related structures.

Structure-Activity Relationship (SAR) Studies: Without data on its biological activity, no SAR studies can be conducted to understand how the 4-methoxyphenyl (B3050149) substituent influences its potential therapeutic effects compared to other derivatives.

Promising Avenues for Translational Research and Therapeutic Development

Despite the absence of direct research, the well-documented biological activities of the broader imidazolidine-2-thione and imidazole-2-thione families provide a rational basis for hypothesizing future research directions for this compound. nih.govscialert.net Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, suggesting that this compound could be a valuable candidate for screening in several therapeutic areas. researchgate.net

Table 1: Potential Therapeutic Areas for this compound Based on Analog Studies

| Therapeutic Area | Rationale Based on Analog Activity | Key Findings in Related Compounds | Citation |

| Oncology | Imidazole-2-thiones linked to other scaffolds have been shown to act as dual DNA intercalators and topoisomerase II inhibitors. | Certain derivatives exhibited potent anticancer activity against breast cancer cell lines, in some cases exceeding the activity of doxorubicin (B1662922). | nih.gov |

| Infectious Diseases | Imidazolidine-2-thione derivatives have reported antimicrobial, antifungal, and anti-HIV activities. | Metal complexes of imidazolidine-2-thiones have shown significant antimicrobial properties. Some derivatives serve as precursors for anti-AIDS agents. | nih.govscialert.net |

| Antioxidant Therapy | Various heterocyclic compounds, including those with structures related to imidazolidine (B613845), have demonstrated antioxidant capabilities. | Newly synthesized imidazolidine-4-one derivatives have shown good antioxidant activity in in-vitro assays. | ajchem-a.com |

| Neurological Disorders | The imidazoline (B1206853) ring is a core component of molecules that interact with adrenergic and imidazoline receptors, which are targets for treating conditions like hypertension and glaucoma. | Certain 2-imidazolinylhydrazone derivatives show high binding affinity to α-adrenergic and imidazoline I1/I2 receptors. | researchgate.net |

Translational research should commence with a systematic screening of this compound against a diverse panel of biological targets. Given the known activities of its analogs, initial investigations could logically focus on its potential as an anticancer agent, particularly against cell lines where topoisomerase II inhibitors are effective. nih.gov Furthermore, its broad-spectrum antimicrobial potential warrants exploration against clinically relevant bacterial and fungal strains, including drug-resistant variants. researchgate.net

Emerging Interdisciplinary Applications and Methodological Advancements

Future progress in understanding and utilizing this compound will likely be driven by a combination of interdisciplinary approaches and the adoption of advanced research methodologies.

Methodological Advancements: